molecular formula C17H15F3O5 B12442610 Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate

Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate

Cat. No.: B12442610
M. Wt: 356.29 g/mol
InChI Key: MIEYOMVOYBWMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate is a chromene-based malonate ester characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the chromene ring. Chromenes are oxygen-containing heterocycles with a benzopyran structure, and the incorporation of the electron-withdrawing -CF₃ group enhances the compound’s electrophilicity and stability. This compound is synthesized via condensation or alkylation reactions involving diethyl malonate and appropriately substituted chromene precursors.

Properties

Molecular Formula

C17H15F3O5

Molecular Weight

356.29 g/mol

IUPAC Name

diethyl 2-[2-(trifluoromethyl)chromen-4-ylidene]propanedioate

InChI

InChI=1S/C17H15F3O5/c1-3-23-15(21)14(16(22)24-4-2)11-9-13(17(18,19)20)25-12-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3

InChI Key

MIEYOMVOYBWMFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1C=C(OC2=CC=CC=C21)C(F)(F)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate typically involves the reaction of diethyl malonate with a suitable chromene derivative under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chromene ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Diethyl 2-((5,7-Dimethoxy-2-oxo-2H-chromen-4-yl)methyl)malonate

  • Structure : Features a chromene ring with 5,7-dimethoxy and 2-oxo substituents, coupled to a malonate ester via a methylene bridge.
  • Synthesis : Prepared via alkylation of diethyl malonate with 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one in acetonitrile using KI, 18-Crown-6, and t-BuOK, yielding >86% .
  • Physical Properties : Melting point = 155–156°C, higher than typical malonate esters due to crystalline packing enhanced by methoxy groups .
  • Comparison : The absence of the -CF₃ group reduces electrophilicity compared to the target compound, but methoxy groups improve solubility in polar solvents.

Heterocyclic Malonate Derivatives

Diethyl 2-(Pyridin-2-ylmethylene)malonate

  • Structure : Contains a pyridine ring instead of chromene.
  • Reactivity : Undergoes [3 + 2] annulation with arynes to form pyrido[1,2-a]indole derivatives, showcasing its utility in constructing fused heterocycles .
  • Comparison : The pyridine ring introduces basicity and coordination sites, unlike the chromene scaffold, which is more electron-rich due to the oxygen atom.

Diethyl 2-((Thiophen-2-yl)methylene)malonate

  • Structure : Features a thiophene ring, a sulfur-containing heterocycle.
  • Application : Serves as an intermediate in synthesizing eprosartan, a hypertension drug .
  • Comparison : The thiophene’s electron-rich nature contrasts with the electron-deficient chromene-CF₃ system, leading to divergent reactivity in electrophilic substitutions.

Substituent Effects: Electron-Withdrawing Groups

Diethyl 2-(Perfluorophenyl)malonate

  • Structure : Contains a fully fluorinated phenyl group.
  • Synthesis : Achieved via reaction of diethyl malonate with hexafluorobenzene under basic conditions (92% yield) .
  • Hydrolysis Stability: Resists hydrolysis under standard basic conditions, unlike non-fluorinated analogues, due to the strong electron-withdrawing effect of -C₆F₅ .
  • Comparison : The -CF₃ group in the target compound similarly enhances stability but with less steric hindrance than -C₆F₅.

Diethyl 2-[(4-Methylphenyl)methylene]malonate

  • Structure : Bears a methyl group on the phenyl ring.
  • Electronic Effects : The -CH₃ group is electron-donating, reducing electrophilicity at the malonate center compared to -CF₃-substituted derivatives .

Amino-Substituted Malonates

Diethyl 2-(((4-Bromophenyl)amino)methylene)malonate

  • Structure: Incorporates a bromophenylamino group.
  • Application : Explored as a ligand precursor for GABA receptor modulation .

Biological Activity

Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H15F3O5C_{17}H_{15}F_3O_5 and a molecular weight of 356.29 g/mol. The presence of the trifluoromethyl group and the chromene ring enhances its reactivity and biological properties, making it a subject of various studies in drug development and synthetic chemistry .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body. The trifluoromethyl group is known to enhance lipophilicity and improve binding affinity to target proteins, which can lead to increased biological efficacy. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the synthesis of inflammatory mediators .
  • Receptor Interaction : It may interact with cellular receptors that modulate cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

Anticancer Properties

Research indicates that derivatives of chromene compounds exhibit significant anticancer activity. For instance, studies have shown that similar chromene derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and others . The cytotoxic effects are often linked to the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified that modifications to the chromene structure can significantly influence its potency against various biological targets. For example:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases enzyme inhibition potency
Alteration of side chainsModifies lipophilicity and binding affinity

These findings highlight the importance of chemical modifications in enhancing therapeutic efficacy.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated this compound's effect on MCF-7 cells, revealing an IC50 value indicating significant cytotoxicity compared to control groups. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
  • Antimicrobial Screening :
    • Another research effort screened various chromene derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited notable inhibition zones, suggesting potential as a lead compound for antibiotic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.